molecular formula C35H67ClO3 B13850791 15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione

15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione

Cat. No.: B13850791
M. Wt: 571.4 g/mol
InChI Key: CCEDGGWYZSSKKA-UHFFFAOYSA-N
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Description

15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione is a synthetic organic compound characterized by its unique structure, which includes a chloroethyl group, a hydroxy group, and a diketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the diketone moiety: This can be achieved through the Claisen condensation reaction, where esters are reacted with ketones in the presence of a strong base.

    Introduction of the chloroethyl group: This step involves the alkylation of the diketone intermediate with 2-chloroethanol under acidic conditions.

    Hydroxylation: The final step involves the selective hydroxylation of the intermediate compound to introduce the hydroxy group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The diketone moiety can be reduced to form diols.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of azido or thioether derivatives.

Scientific Research Applications

15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. The hydroxy and diketone groups may also contribute to its activity by forming hydrogen bonds and coordinating with metal ions.

Comparison with Similar Compounds

Similar Compounds

    15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione: shares similarities with other chloroethyl-containing compounds, such as mechlorethamine and bis(2-chloroethyl) ether.

    Mechlorethamine: Known for its use as an anticancer agent, mechlorethamine also contains chloroethyl groups that alkylate DNA.

    Bis(2-chloroethyl) ether: Used in organic synthesis and as a solvent, this compound also features chloroethyl groups.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C35H67ClO3

Molecular Weight

571.4 g/mol

IUPAC Name

15-(2-chloroethyl)-15-hydroxytritriacontane-14,16-dione

InChI

InChI=1S/C35H67ClO3/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-34(38)35(39,31-32-36)33(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h39H,3-32H2,1-2H3

InChI Key

CCEDGGWYZSSKKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C(CCCl)(C(=O)CCCCCCCCCCCCC)O

Origin of Product

United States

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